2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide
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Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenethyl)propanamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions and Derivative Synthesis
Cyclization reactions involving cyanamides with various compounds such as methyl anthranilates and 2-aminophenyl ketones lead to the formation of diverse derivatives including 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These chemical transformations underline the potential for creating complex molecular architectures from simpler precursors, contributing to the synthesis of novel compounds with possible therapeutic applications (Shikhaliev et al., 2008).
Novel Pyridazin-3-one Derivatives
The development of new classes of pyridazin-3-one derivatives through reactions between various compounds highlights the versatility of pyridazinone scaffolds in drug discovery. These derivatives exhibit a wide range of biological activities, potentially including anticancer, anti-inflammatory, and antiangiogenic properties, demonstrating the scientific interest in exploring the functional capabilities of such molecules (Ibrahim & Behbehani, 2014).
Antinociceptive Activity
Studies on pyridazinone derivatives have also revealed their antinociceptive (pain-relieving) activities, indicating their potential use in developing new analgesic drugs. This research contributes to understanding the structure-activity relationships that govern the analgesic properties of pyridazinone compounds, paving the way for the synthesis of more effective pain management therapies (Doğruer et al., 2000).
Fluorine-Containing Cyclopropanes
The incorporation of fluorine atoms into cyclopropane rings results in compounds with enhanced biological activity and improved metabolic stability. Research in this area has led to the development of methods for the stereoselective synthesis of fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropane derivatives, illustrating the significance of fluorinated compounds in medicinal chemistry and drug development (Pons et al., 2021).
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-12(22-17(23)9-8-16(21-22)14-4-5-14)18(24)20-11-10-13-2-6-15(19)7-3-13/h2-3,6-9,12,14H,4-5,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVYJKVAJFPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.